An In-depth Technical Guide to 2-Cyanopyrimidine (CAS No. 14080-23-0)
An In-depth Technical Guide to 2-Cyanopyrimidine (CAS No. 14080-23-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyanopyrimidine, also known as pyrimidine-2-carbonitrile (CAS No. 14080-23-0), is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique chemical structure, featuring an electron-withdrawing cyano group on a pyrimidine ring, imparts valuable reactivity, making it a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] This document provides a comprehensive technical overview of 2-cyanopyrimidine, detailing its physicochemical properties, synthesis methodologies, biological activity, key applications, and safety protocols. A primary focus is its role as a potent inhibitor of cathepsin K, a key enzyme implicated in bone resorption disorders like osteoporosis.[2][3][4]
Physicochemical Properties
2-Cyanopyrimidine presents as a white to light yellow or brown crystalline solid.[2][3] It is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol, with limited solubility in aqueous solutions like PBS.[4] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 14080-23-0 | [1][2][3][4][5] |
| Molecular Formula | C₅H₃N₃ | [1][4][5][6] |
| Molecular Weight | 105.10 g/mol | [1][5][6] |
| Appearance | White to yellow to brown solid/crystalline powder | [1][2][3] |
| Melting Point | 40-44 °C | [3] |
| Boiling Point | 250.7 ± 23.0 °C (Predicted) | [3] |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | -3.27 ± 0.13 (Predicted) | [3] |
| InChI Key | IIHQNAXFIODVDU-UHFFFAOYSA-N | [4][7] |
| SMILES | C1=CN=C(N=C1)C#N | [4][6][7] |
Synthesis of 2-Cyanopyrimidine
The synthesis of 2-cyanopyrimidine can be achieved through several routes. Key strategies involve the nucleophilic displacement of a suitable leaving group at the C2 position of the pyrimidine ring with a cyanide salt or the transformation of a C2-substituted precursor.[8][9]
General Synthesis Workflow
The following diagram illustrates a common synthetic strategy starting from 2-(methylthio)pyrimidine derivatives. This multi-step process involves oxidation of the thioether to a more reactive sulfone, followed by nucleophilic substitution with cyanide.
Caption: General workflow for synthesizing 2-cyanopyrimidines from thioether precursors.
Experimental Protocols
Method 1: Synthesis from 2-Methylthiopyrimidine (One-Pot) [10]
This patented process describes a one-pot method for synthesizing 2-cyanopyrimidine from 2-methylthiopyrimidine, which is advantageous for industrial production due to high yield and purity.[10]
-
Step 1: Oxidation Reaction
-
To a 1L three-necked flask, add 2-methylthiopyrimidine (25.5 g), acetic acid (0.25 g), Na₂WO₄·2H₂O (0.67 g), and water (5 mL).[10]
-
Heat the mixture to 50-60 °C with uniform magnetic stirring.[10]
-
Slowly and dropwise, add 30% hydrogen peroxide (50 g) to the reaction mixture over 2-3 hours, maintaining the temperature between 50-60 °C.
-
After the addition is complete, maintain the reaction at this temperature for 3-4 hours.
-
Monitor the reaction via High-Performance Liquid Chromatography (HPLC) until the raw material is consumed.
-
Cool the reaction solution to 20-30 °C to obtain the intermediate for the next step.
-
-
Step 2: Cyano Substitution Reaction
-
In a separate 1L three-necked flask, add acetone cyanohydrin (22 g) and N,N-dimethylformamide (DMF, 150 mL).
-
Cool the mixture to 0-10 °C and slowly add a 30% aqueous solution of sodium hydroxide (34 g) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at this temperature for 1-2 hours.
-
Slowly add the intermediate solution from Step 1 to this mixture dropwise over 2-3 hours, maintaining a temperature of 0-10 °C.
-
After the addition, allow the reaction mixture to naturally warm to 20-30 °C and stir for 3-4 hours.
-
Monitor the reaction via HPLC until the intermediate is consumed.
-
Upon completion, add ethyl acetate (300 mL) for extraction, separate the organic layer, and wash it with saturated brine (150 mL x 2).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-cyanopyrimidine as a white solid.
-
Method 2: Synthesis from 2-Methylpyrimidine [11]
This method avoids the use of highly toxic cyanides by starting with 2-methylpyrimidine.[11]
-
Step 1: Methyl Nitrosation Reaction
-
Dissolve 2-methylpyrimidine (20g, 181mmol) in 100mL of glacial acetic acid.[11]
-
Slowly add an aqueous solution of sodium nitrite (18g in 50mL, 272mmol) dropwise, ensuring the reaction temperature remains below 20 °C.[11]
-
After the addition, stir the mixture for 2-3 hours at a temperature of 5-15 °C.[11]
-
Collect the resulting yellow solid by suction filtration and oven dry to obtain compound (I). The reported yield is 88.4%.[11]
-
-
Step 2: Dehydration Reaction
-
Perform a dehydration reaction on the intermediate compound (I) using phosphorus oxychloride to yield 2-cyanopyrimidine. The patent suggests a ratio of 5-10 mL of phosphorus oxychloride per 1g of compound (I) and a reaction temperature of 70-110 °C.[11]
-
Biological Activity and Applications
2-Cyanopyrimidine is a cornerstone molecule in drug discovery, primarily recognized for its role as a potent, non-selective inhibitor of cathepsin K, a cysteine protease.[2][3]
Mechanism of Action: Cathepsin K Inhibition
Cathepsin K is a lysosomal cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption.[2] By catabolizing key components of the bone matrix like collagen and elastin, cathepsin K plays a direct role in bone breakdown.[2][3] Elevated activity of this enzyme is linked to the pathology of osteoporosis and arthritis.[2][3] 2-Cyanopyrimidine has been shown to inhibit human cathepsin K with an IC₅₀ value of 170 nM.[2][3][4] This inhibitory action makes it and its derivatives promising candidates for the development of anti-osteoporotic therapies.[2][4][12]
Caption: Inhibition of cathepsin K by 2-cyanopyrimidine to prevent bone resorption.
Biological Data
| Target | Action | Potency (IC₅₀) | Disease Relevance | Source |
| Cathepsin K | Inhibitor | 170 nM | Osteoporosis, Arthritis | [2][3][4] |
Applications in Drug Development and Agrochemicals
Beyond its use in osteoporosis research, the 2-cyanopyrimidine scaffold is a valuable building block in several areas:[1]
-
Pharmaceuticals: It serves as a key intermediate in synthesizing various pharmaceuticals.[1] It is a starting material for the synthesis of Bosentan, a drug used to treat pulmonary arterial hypertension.[10] The pyrimidine core is also explored for developing antiviral and anticancer agents.[1]
-
Agrochemicals: The compound is used in the formulation of herbicides and fungicides, contributing to crop protection.[1]
-
Biochemical Research: Its ability to interact with enzymes makes it a useful tool for studying enzyme inhibition and receptor interactions.[1]
-
Peptide Cyclization: 2-Cyanopyrimidine derivatives are used as linkers for the N-terminal selective cyclization of phage-displayed peptides, a technique important in drug discovery for creating stable macrocyclic peptides.[13]
Chemical Reactivity
The reactivity of 2-cyanopyrimidine is dominated by the electron-deficient nature of the pyrimidine ring and the properties of the cyano group. The cyano group at the C2 position is susceptible to nucleophilic attack and can be displaced by strong nucleophiles like alkoxides.[14] This reactivity allows for further functionalization of the pyrimidine core, enabling the synthesis of diverse chemical libraries for drug screening.
Safety and Handling
2-Cyanopyrimidine is classified as harmful and requires careful handling in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[15]
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
Precautionary Measures: [15][16][17]
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[15][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[15]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[15] Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[15]
-
Storage: Keep in a dark place, sealed in a dry, room temperature environment.[3] Keep the receptacle tightly sealed.[16]
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[15]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[15]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[15]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[15]
-
References
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- 2. 2-Cyanopyrimidine | 14080-23-0 [chemicalbook.com]
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- 5. scbt.com [scbt.com]
- 6. 2-Cyanopyrimidine | C5H3N3 | CID 2757979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Cyanopyrimidine(14080-23-0) 1H NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
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- 10. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]
- 11. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
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- 14. Reaction of 2-Cyanopyrimidine Derivatives with Nucleophilic Reagents. [jstage.jst.go.jp]
- 15. 2-Cyanopyrimidine 14080-23-0 | TCI AMERICA [tcichemicals.com]
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